molecular formula C6H5NO2 B12954113 pyridine-3-carboxylic acid

pyridine-3-carboxylic acid

Cat. No.: B12954113
M. Wt: 124.10 g/mol
InChI Key: PVNIIMVLHYAWGP-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (3-picoline) using potassium permanganate or other oxidizing agents . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst, such as vanadium pentoxide (V2O5) or cobalt-molybdenum oxides . This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine-3,5-dicarboxylic acid, 3-pyridinemethanol, and various substituted pyridine derivatives .

Scientific Research Applications

Pyridine-3-carboxylic acid has a wide range of scientific research applications across various fields:

Biological Activity

Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a heterocyclic compound with significant biological activity. This article explores its diverse pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antiviral
  • Antibacterial
  • Antifungal
  • Pesticidal and Herbicidal
  • Antiprotozoal
  • Nematocidal
  • Antitubercular
  • Anticancer
  • Local Anesthetic
  • Anticonvulsant
  • Antioxidant
  • Anti-inflammatory

These properties make it a versatile compound in pharmaceutical and agricultural applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways, such as the shikimate pathway in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence .
  • Receptor Interaction : The compound interacts with various receptors and proteins, influencing cellular signaling pathways. For instance, it has been found to modulate inflammatory responses by affecting cytokine production in adipocytes .
  • Oxidative Stress Reduction : As an antioxidant, this compound scavenges free radicals, thereby reducing oxidative stress and associated cellular damage .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM .

Cancer Research

Research on this compound derivatives has shown promising anticancer properties. For example, certain analogs exhibited IC50 values as low as 210 nM against non-small cell lung cancer cell lines, indicating their potential as chemotherapeutic agents .

Plant Growth Promotion

In agricultural studies, this compound was found to enhance vegetative growth and seed germination in tomato plants. It significantly reduced infection rates from bacterial pathogens, highlighting its utility in plant protection strategies .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AntibacterialEffective against E. coli and S. aureus
AntifungalShows activity against various fungal strains
AnticancerIC50 values as low as 210 nM in cancer cell lines
Plant GrowthEnhances growth and reduces bacterial infection

Properties

Molecular Formula

C6H5NO2

Molecular Weight

124.10 g/mol

IUPAC Name

pyridine-3-carboxylic acid

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1

InChI Key

PVNIIMVLHYAWGP-PTQBSOBMSA-N

Isomeric SMILES

C1=CC(=CN=C1)[13C](=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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